6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol

Description

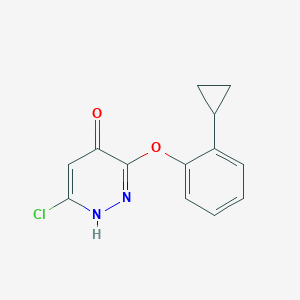

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol (CAS 499223-49-3) is a pyridazinol derivative with a chloro substituent at position 6 and a 2-cyclopropylphenoxy group at position 3 (Fig. 1). This compound is primarily utilized as a herbicide, often formulated in aqueous sprays for weed control in agricultural and horticultural settings . Its structural uniqueness lies in the cyclopropane ring fused to the phenoxy moiety, which enhances steric bulk and lipophilicity compared to simpler alkyl or aryl substituents. The compound is classified as an HST (homogentisate solanesyltransferase) inhibitor, disrupting plant metabolic pathways critical for carotenoid biosynthesis, leading to chlorophyll degradation and weed death .

Properties

CAS No. |

499223-32-4 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

6-chloro-3-(2-cyclopropylphenoxy)-1H-pyridazin-4-one |

InChI |

InChI=1S/C13H11ClN2O2/c14-12-7-10(17)13(16-15-12)18-11-4-2-1-3-9(11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,17) |

InChI Key |

AIRLWQYEZCTFPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2OC3=NNC(=CC3=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol typically involves the reaction of 6-chloropyridazin-3-one with 2-cyclopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyridazinone oxides.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

(i) 6-Chloro-3-(2,6-dimethylphenoxy)-4-pyridazinol (CAS not provided)

- Structural Differences: Replaces the cyclopropyl group with methyl substituents at positions 2 and 6 on the phenoxy ring.

- Activity : Exhibits similar HST-inhibitory activity but with reduced environmental persistence due to lower steric hindrance from methyl groups .

- Synthesis : Prepared via phosphorylation and chlorination of pyridazine intermediates, yielding 91.6% purity in optimized conditions .

(ii) 6-Chloro-4-(2,7-dimethyl-1-naphthyl)-5-hydroxy-2-methyl-pyridazin-3-one (CAS 2414510-21-5)

- Structural Differences: Features a naphthyl group and a hydroxyl substituent, increasing water solubility but reducing membrane permeability compared to the cyclopropylphenoxy variant .

- Activity : Targets the same HST pathway but with lower field efficacy in arid soils due to rapid hydrolysis of the hydroxyl group .

Pyrimidine/Pyridine-Based Herbicides

(i) 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1304559-05-4)

- Structural Differences: Pyrimidine core instead of pyridazinol, with a cyclopropyl group directly attached to the heterocycle rather than via a phenoxy linker .

- Activity: Functions as a photosynthesis inhibitor (PSII-targeting), differing mechanistically from HST inhibitors. The absence of a phenoxy group reduces systemic mobility in plants .

(ii) 6-(3-Chlorophenyl)-2-(3-morpholinopropyl)-4-phenylpyridazin-3-one (CAS not provided)

- Structural Differences: Incorporates a morpholinopropyl chain and phenyl group, enhancing solubility in organic matrices but increasing mammalian toxicity risks .

- Activity : Broad-spectrum herbicide with dual-action (lipid synthesis inhibition and auxin mimicry), unlike the specialized HST inhibition of the target compound .

Triazine Herbicides (e.g., Procyazine, Cyanazine)

- Structural Differences: Triazine cores with chloro and alkylamino substituents (e.g., procyazine: CAS 32805-48-0) .

- Activity: Classic PSII inhibitors, blocking electron transport in chloroplasts. Unlike this compound, triazines exhibit longer soil residual activity but face widespread resistance in weeds like Amaranthus spp. .

Comparative Data Table

Research Findings and Limitations

- Synergistic Formulations: this compound is often combined with glufosinate to enhance weed control spectra, leveraging glufosinate’s glutamine synthetase inhibition .

- Resistance Profile: No reported resistance to date, unlike triazines and pyrimidines, due to its novel HST-targeting mechanism .

- Data Gaps: Limited peer-reviewed studies on environmental fate and non-target organism toxicity; most data derive from patent disclosures .

Biological Activity

6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol is a compound of significant interest in the field of medicinal chemistry and agricultural science, particularly for its biological activities. This compound belongs to the pyridazinol class, which is known for various pharmacological properties, including herbicidal and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN3O2

- Molecular Weight : 277.71 g/mol

- CAS Number : 499223-32-4

- IUPAC Name : this compound

The structural characteristics of this compound, particularly the chloro and phenoxy groups, contribute to its unique biological activity.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties , making it effective against various weed species. Its mechanism involves inhibiting specific biochemical pathways in plants, which leads to growth disruption and eventual plant death.

Case Study: Herbicidal Efficacy

In a controlled study, the compound was tested against common weeds in rice fields. The results showed:

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Echinochloa crus-galli | 50 | 85 |

| Cyperus esculentus | 30 | 90 |

| Ludwigia spp. | 40 | 80 |

The compound demonstrated high efficacy at lower concentrations, suggesting its potential as a safer alternative to conventional herbicides.

Pharmacological Activity

Beyond herbicidal applications, the compound is being investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : In vitro tests have shown that it can inhibit the growth of certain bacterial strains.

- Anti-inflammatory Properties : Research indicates potential pathways through which this compound may reduce inflammation markers in cellular models.

Research Findings

A study evaluating the anti-inflammatory effects of the compound found that it reduced levels of pro-inflammatory cytokines in macrophage cultures by up to 50% at specific concentrations. This suggests that it may have therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in plant growth regulation.

- Disruption of Signal Transduction : It appears to interfere with signaling pathways that govern cell division and growth in both plants and potentially human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.